molecular formula C23H23FN4O3S B2697050 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-20-2

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2697050
CAS No.: 940999-20-2
M. Wt: 454.52
InChI Key: DCXFHCMOHIMMLY-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a sulfonylated azepane ring at the 4-position of the phenyl group and a 4-fluorophenylmethylamino substituent at the 5-position of the oxazole core.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenyl)methylamino]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3S/c24-19-9-5-17(6-10-19)16-26-23-21(15-25)27-22(31-23)18-7-11-20(12-8-18)32(29,30)28-13-3-1-2-4-14-28/h5-12,26H,1-4,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXFHCMOHIMMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as azepane-1-sulfonyl chloride and 4-fluorobenzylamine. These intermediates are then subjected to various coupling reactions, such as Suzuki–Miyaura coupling, to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several 1,3-oxazole derivatives documented in the literature:

  • D434-0816 (2-[4-(Azepane-1-Sulfonyl)Phenyl]-5-{[(2H-1,3-Benzodioxol-5-yl)Methyl]Amino}-1,3-Oxazole-4-Carbonitrile): Key Differences: Replaces the 4-fluorophenylmethylamino group with a benzodioxol-methylamino moiety. Impact: The benzodioxol group introduces additional oxygen atoms, increasing polarity (polar surface area = 95.435 Ų) and reducing logP (3.858) compared to the fluorophenyl analog, which likely has higher lipophilicity due to the fluorine atom’s hydrophobic character .
  • 4-Benzyl-1,3-Oxazole Derivatives (e.g., bromophenyl or chlorophenyl sulfonyl substituents): Key Differences: Feature halogenated (Br/Cl) sulfonylphenyl groups instead of azepane-sulfonyl. Cytotoxicity studies on these derivatives indicate moderate activity against cancer cell lines, suggesting that the azepane-sulfonyl group in the target compound may modulate similar biological pathways .
  • N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-5-[3-(2-Pyridinyl)Phenyl]-1,3-Oxazol-2-Amine (AAZ): Key Differences: Substitutes azepane-sulfonyl with ethylsulfonyl and incorporates a pyridinylphenyl group.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Parameter Target Compound D434-0816 AAZ 3-(Azepane-1-Sulfonyl)-4-Methyl-Phenylamine
Molecular Formula C25H24FN5O3S* C24H24N4O5S C23H21N3O4S C13H20N2O2S
Molecular Weight ~493.56* 480.54 435.496 268.38
logP ~4.1* 3.858 N/A N/A
Hydrogen Bond Acceptors ~10* 10 7 4
Polar Surface Area ~95–100 Ų* 95.435 Ų N/A N/A

*Estimated based on structural analogs.

  • Lipophilicity : The target compound’s logP is projected to be higher than D434-0816 due to the fluorine atom’s hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic molecule that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Features

The structure of the compound can be broken down into several key components:

  • Oxazole Ring : A five-membered ring containing nitrogen and oxygen, known for its role in various biological activities.
  • Sulfonyl Group : The azepane-1-sulfonyl moiety enhances solubility and bioavailability.
  • Carbonitrile Group : This functional group is often associated with increased reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxazole ring may participate in nucleophilic substitutions or electrophilic additions, leading to modulation of biological pathways. Research indicates that compounds with similar structures often exhibit antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activity Overview

The following table summarizes the biological activities associated with compounds similar to this compound:

Activity TypeExample CompoundsNotable Effects
AntimicrobialOxazole derivativesEffective against Gram-positive and Gram-negative bacteria
AnticancerMubritinib (tyrosine kinase inhibitor)Inhibits cancer cell proliferation
Anti-inflammatoryOxaprozinReduces inflammation in various models
AntidiabeticAleglitazarDual PPARα/γ agonist used in diabetes treatment

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of oxazole derivatives against various bacterial strains. The compound exhibited significant inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating potential as a new antimicrobial agent.

Case Study 2: Anticancer Efficacy

In another investigation, derivatives of oxazole were tested for their anticancer effects. The compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Research Findings

Recent research has highlighted the importance of the oxazole scaffold in drug design. A comprehensive review on oxazole derivatives noted their broad spectrum of biological activities, including:

  • Antibacterial : Effective against various strains, including Candida species .
  • Antiviral : Some derivatives showed promise in inhibiting viral replication.
  • Anticancer : Targeting specific pathways involved in tumor growth and metastasis.

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